molecular formula C22H35N5O8P- B1261347 dodecanoyl-AMP(1-)

dodecanoyl-AMP(1-)

Cat. No.: B1261347
M. Wt: 528.5 g/mol
InChI Key: IKBWVSPLSBIYSK-CIVUBGFFSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecanoyl-AMP(1−) is a fatty acyl-adenylate compound critical in lipid biosynthesis pathways, particularly in mycobacterial systems. Its molecular formula is C₂₂H₃₆N₅O₈P⁻, and its structure comprises a dodecanoic acid (12-carbon chain) linked via a phosphoanhydride bond to the 5'-phosphate of adenosine monophosphate (AMP) (Figure 1) . This molecule serves as an activated intermediate in enzymatic reactions, such as those catalyzed by adenylate-forming enzymes (e.g., FadD32 and FadD10 in Mycobacterium tuberculosis), where it transfers the dodecanoyl moiety to acceptor molecules like polyketide synthases or carrier proteins .

Synthesis: Dodecanoyl-AMP(1−) is synthesized via a two-step process: (1) activation of dodecanoic acid with dicyclohexylcarbodiimide (DCC) to form dodecanoic anhydride, followed by (2) reaction with AMP under anhydrous conditions .

Properties

Molecular Formula

C22H35N5O8P-

Molecular Weight

528.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dodecanoyl phosphate

InChI

InChI=1S/C22H36N5O8P/c1-2-3-4-5-6-7-8-9-10-11-16(28)35-36(31,32)33-12-15-18(29)19(30)22(34-15)27-14-26-17-20(23)24-13-25-21(17)27/h13-15,18-19,22,29-30H,2-12H2,1H3,(H,31,32)(H2,23,24,25)/p-1/t15-,18-,19-,22-/m1/s1

InChI Key

IKBWVSPLSBIYSK-CIVUBGFFSA-M

Isomeric SMILES

CCCCCCCCCCCC(=O)OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • The AMP moiety adopts a ribose ring conformation with anti-parallel hydrogen bonding between the adenine base and ribose.
  • The dodecanoyl chain extends into a hydrophobic tunnel in enzyme-binding pockets, with the C12 tail positioned to interact with residues like Gly487 or Trp381 in specific adenylate-forming enzymes .
Structural and Functional Properties

Acyl-adenylates vary in fatty acid chain length and biological roles. Key comparisons include:

Compound Chain Length Molecular Formula Key Enzymes Biological Role
Dodecanoyl-AMP(1−) C12 C₂₂H₃₆N₅O₈P⁻ FadD32, FadD10 Mycolic acid biosynthesis
Hexanoyl-AMP(1−) C6 C₁₆H₂₄N₅O₈P⁻ SACSs (e.g., FadD4) Short-chain lipid activation
Octanoyl-AMP(1−) C8 C₁₈H₂₈N₅O₈P⁻ MACSs Medium-chain fatty acid transfer
Palmitoyl-CoA C16 C₃₇H₆₄N₇O₁₇P₃S⁻ FACOAL Fatty acid β-oxidation

Key Observations :

  • Chain Length Specificity : Enzymes like FadD32 and FadD10 accommodate C12–C18 chains due to conserved glycine residues (e.g., Gly487) in their substrate-binding pockets. In contrast, SACSs (short-chain acyl-CoA synthetases) with bulky residues (e.g., Trp487) restrict substrates to C6–C10 chains .
  • Hydrophobic Interactions: Dodecanoyl-AMP(1−) binds to hydrophobic tunnels in mycobacterial enzymes (5–7 Å diameter), while human homologs feature larger channels (e.g., 10–12 Å), enabling longer-chain substrates .
Enzyme-Substrate Interactions

Residue-Specific Adaptations :

Enzyme Key Residues Role in Substrate Binding Substrate Preference
FadD32 Arg118, Asp232 Stabilizes ATP/dodecanoyl-AMP via hydrogen bonds C12–C18
FadD10 Trp381, Leu390 Positions dodecanoyl tail in hydrophobic cleft C14–C18
SACSs Trp487 Steric hindrance limits chain length C6–C10
FAALs Leu390 Restricts access to long-chain substrates ≤C12

Conformational Dynamics :

  • FadD32 undergoes large structural shifts (e.g., P-loop movement by 5–7 Å) upon ATP/dodecanoyl-AMP binding .
  • FadD10 uniquely retains an "open" conformation even when bound to dodecanoyl-AMP, enabling acyl transfer to polyketide synthases instead of CoA .
Physical and Chemical Properties
Property Dodecanoyl-AMP(1−) Hexanoyl-AMP(1−) Palmitoyl-CoA
Molecular Weight 529.23 g/mol 409.34 g/mol 853.84 g/mol
Predicted CCS (Ų) 220.1 ([M-H]⁻) ~180 (estimated) 250–270 (measured)
Solubility Low in aqueous Moderate High (CoA moiety)

Collision Cross-Section (CCS): Dodecanoyl-AMP(1−) exhibits a CCS of 220.1 Ų for the [M-H]⁻ adduct, distinct from shorter-chain analogs due to its extended hydrophobic tail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dodecanoyl-AMP(1-)
Reactant of Route 2
Reactant of Route 2
dodecanoyl-AMP(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.